molecular formula C24H20ClNO4S B2831050 1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 902298-82-2

1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2831050
CAS No.: 902298-82-2
M. Wt: 453.94
InChI Key: UVNUALZPAAJRDK-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a 2-chlorobenzyl group, a methoxy group, and a tosyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde under acidic conditions.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, using 2-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Tosylation: The tosyl group can be added by reacting the compound with tosyl chloride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the tosyl group, where nucleophiles like amines or thiols can replace the tosyl group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(2-Chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one depends on its interaction with molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.

    Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.

The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one can be compared with other similar compounds, such as:

    1-(2-Chlorobenzyl)-3-(3-chlorophenyl)urea: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

    N-(2-Chlorobenzyl)-substituted hydroxamates: These compounds share the 2-chlorobenzyl group but differ in their core structure and functional groups, resulting in varied applications and activities.

The uniqueness of 1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4S/c1-16-7-10-19(11-8-16)31(28,29)23-15-26(14-17-5-3-4-6-21(17)25)22-12-9-18(30-2)13-20(22)24(23)27/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNUALZPAAJRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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